

Application Note: Scalable Synthesis of 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine

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Compound of Interest

Compound Name: 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine

CAS No.: 1315545-04-0

Cat. No.: B566835

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Abstract & Scope

This protocol details the regioselective synthesis of **5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine**, a highly functionalized halogenated pyridine serving as a critical scaffold in medicinal chemistry. This molecule features three distinct functional handles: an aryl bromide (for cross-coupling), a methoxy group (electronic modulation), and a solubilizing glycol ether tail.

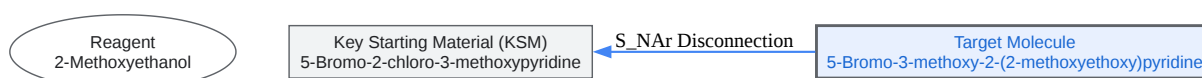
The method utilizes a nucleophilic aromatic substitution (S_NAr) strategy, optimized for high regioselectivity and scalability. This guide addresses common challenges such as hydrolysis byproducts and regiochemical ambiguity.

Retrosynthetic Analysis & Strategy

The synthesis targets the C2 position of the pyridine ring, which is electronically activated for nucleophilic attack due to the adjacent ring nitrogen.

Strategic Logic:

- Starting Material: 5-Bromo-2-chloro-3-methoxypyridine.
 - Why: Starting with the C3-methoxy group already installed prevents the difficult separation of regioisomers that would arise if attempting to differentiate C2 and C3 halogens on a 2,3-dihalopyridine core.
- Transformation: S_NAr displacement of the C2-chloride by the alkoxide of 2-methoxyethanol.
- Regiocontrol: The C2 position is significantly more electrophilic than C3 or C5, ensuring exclusive displacement of the chlorine atom under controlled basic conditions.



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Figure 1: Retrosynthetic disconnection relying on the activated C2-chloride.

Experimental Protocol

Reagents and Materials

Component	Role	Equiv.	MW (g/mol)	Purity
5-Bromo-2-chloro-3-methoxypyridine	Substrate	1.0	222.47	>98%
2-Methoxyethanol	Nucleophile	1.2 - 1.5	76.09	Anhydrous
Potassium tert-butoxide (KOtBu)	Base	1.5	112.21	>97%
THF (Tetrahydrofuran)	Solvent	10 V	72.11	Anhydrous
Toluene	Workup Solvent	-	92.14	ACS Grade

Step-by-Step Methodology

Step 1: Alkoxide Formation

- Charge an oven-dried reaction vessel (equipped with a thermometer and N₂ inlet) with THF (anhydrous, 5 V).
- Add 2-Methoxyethanol (1.2 equiv).
- Cool the solution to 0 °C using an ice/water bath.
- Portion-wise, add KOtBu (1.5 equiv). Caution: Exothermic.
- Stir at 0 °C for 15–20 minutes to ensure complete deprotonation and formation of the potassium alkoxide species.

Step 2: S_NAr Displacement

- In a separate vessel, dissolve 5-Bromo-2-chloro-3-methoxypyridine (1.0 equiv) in THF (5 V).
- Transfer the pyridine solution dropwise into the alkoxide solution at 0 °C over 15 minutes.
 - Note: Reverse addition (alkoxide to pyridine) is also acceptable but maintaining low temperature is crucial to prevent side reactions.
- Remove the cooling bath and allow the reaction to warm to Room Temperature (20–25 °C).
- Monitor by HPLC or TLC. Reaction is typically complete within 2–4 hours.
 - Checkpoint: If conversion is <90% after 4 hours, heat to 40 °C. Avoid reflux to prevent degradation of the glycol ether chain.

Step 3: Quench and Workup

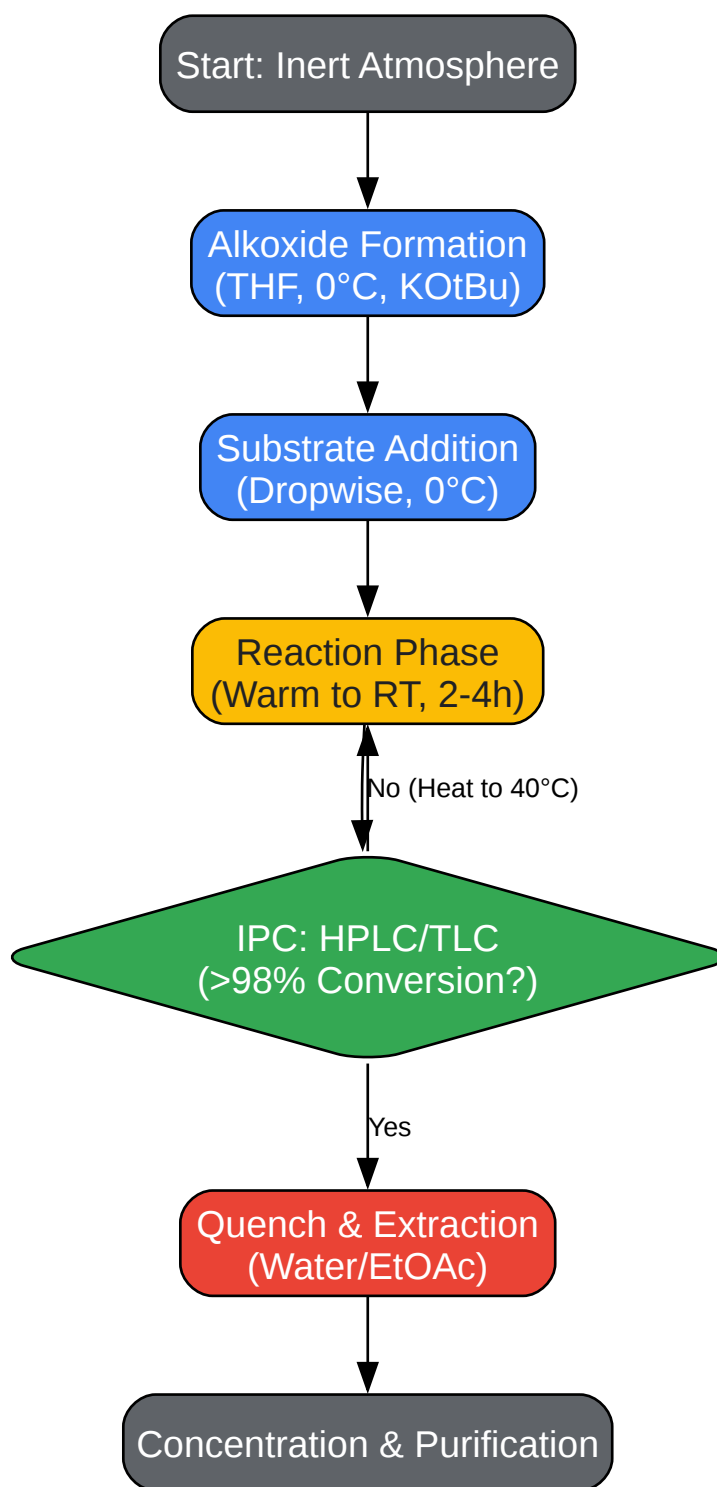
- Quench the reaction by adding Water (10 V) dropwise.
- Extract the aqueous mixture with Ethyl Acetate (3 x 5 V) or Toluene.
- Combine organic layers and wash with Brine (Sat. NaCl, 5 V).

- Dry over anhydrous Na₂SO₄ and filter.
- Concentrate under reduced pressure (Rotovap at 40 °C) to yield the crude oil/solid.

Step 4: Purification

- Method: Silica Gel Chromatography.[\[1\]](#)
- Eluent: Gradient of 0%
30% Ethyl Acetate in Hexanes.
- Yield Expectation: 85–92%.

Process Workflow Diagram



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Figure 2: Operational workflow for the SNAr synthesis.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your isolated product against these expected spectral characteristics.

1H NMR Interpretation (400 MHz, CDCl₃)

Chemical Shift ()	Multiplicity	Integration	Assignment	Structural Verification
7.95	Doublet (d)	1H	C6-H	Characteristic of pyridine -proton.
7.25	Doublet (d)	1H	C4-H	Confirms 3,5-substitution pattern.
4.55	Triplet (t)	2H	-O-CH ₂ -	Deshielded methylene next to Pyridine-O.
3.85	Singlet (s)	3H	-OCH ₃	C3-Methoxy group (Core).
3.75	Triplet (t)	2H	-CH ₂ -O-	Methylene in glycol chain.
3.42	Singlet (s)	3H	-OCH ₃	Terminal Methoxy of the side chain.

Troubleshooting Guide

- Issue: Low Yield / Unreacted Starting Material.
 - Cause: Moisture in THF or old K₂OtBu.
 - Fix: Use freshly distilled THF and open a new bottle of K₂OtBu. Ensure N₂ purge.
- Issue: Hydrolysis Product (5-Bromo-2-hydroxy-3-methoxypyridine).

- Cause: Presence of water during the reaction (Hydroxide competes with Alkoxide).
- Fix: Dry 2-methoxyethanol over molecular sieves before use.

Scientific Grounding & References

This protocol is derived from established methodologies in the synthesis of KRAS G12C inhibitors (e.g., Adagrasib/MRTX849) where functionalized pyridines are assembled via sequential SNAr reactions.^{[2][3]}

Key References:

- Discovery of MRTX849 (Adagrasib): Fell, J. B., et al. "Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor for the Treatment of Cancer."^{[2][4]} *Journal of Medicinal Chemistry*, 2020, 63(13), 6679–6693.^[2] [\[Link\]](#)^[2]
- Process Chemistry of Adagrasib: Snead, D. R., et al. "Development of Adagrasib's Commercial Manufacturing Route."^[5] *Organic Process Research & Development*, 2023. (Discusses SNAr optimization on pyridine cores). [\[Link\]](#)
- General SNAr Methodology: Bunnett, J. F., & Zahler, R. E. "Kinetics of the Reaction of 2-Chloro-5-nitropyridine with Nucleophiles." *Chemical Reviews*, 1951. (Foundational text on Pyridine reactivity). [\[Link\]](#)

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Sources

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